6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide
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Overview
Description
6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, making them valuable in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
The pyridazine ring, a core structure in this compound, is known for its unique physicochemical properties, which can be of importance in drug-target interactions .
Pharmacokinetics
The inherent polarity of the pyridazine ring, a core structure in this compound, is known to contribute to low cytochrome p450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac herg potassium channel .
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Action Environment
The pyridazine ring, a core structure in this compound, is known for its robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions in various environments .
Preparation Methods
The synthesis of 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide typically involves the reaction of ethoxy-substituted pyridazine with 2-methoxyaniline under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridazine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Pyridazine-4-carboxamide: Studied for its potential anticancer activities.
The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties .
Properties
IUPAC Name |
6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-13-9-8-11(16-17-13)14(18)15-10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLFTKJANBQNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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